![molecular formula C25H25N3O4S B2615741 N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899941-97-0](/img/structure/B2615741.png)
N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into the crystal structures, which are critical for understanding molecular interactions and properties. For example, studies by Subasri et al. (2017) and (2016) on crystal structures of related compounds demonstrate the importance of analyzing the molecular conformation, hydrogen bonding, and molecular interactions for applications in material science and drug design [Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, Velmurugan, 2017; Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, Velmurugan, 2016].
Synthesis and Biodistribution
Another application area is the synthesis and biodistribution of radiolabeled compounds for positron emission tomography (PET) imaging. An example is the synthesis of [11C]R116301, a compound evaluated as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors. This work highlights the process of synthesizing complex compounds and studying their biodistribution, which is crucial for developing diagnostic tools in neuroscience [M. V. D. Mey et al., 2005].
Drug Design and Antifolate Activity
Compounds with pyrimidine structures, similar to the specified chemical, are explored for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase. Such studies are vital for the design of new therapeutic agents, especially in the field of cancer chemotherapy. Gangjee et al. (2008) discuss the synthesis of classical and nonclassical analogues as potential dual inhibitors, providing valuable insights into the drug design process for targeting multiple pathways [Gangjee, Qiu, Li, Kisliuk, 2008].
Antimicrobial and Antiviral Activity
The exploration of heterocyclic compounds for antimicrobial and antiviral activities is another significant area of application. Nunna et al. (2014) discuss the synthesis of novel heterocyclic compounds with sulfamido moieties and their evaluation for antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents [Nunna, Ramachandran, Arts, Panchal, Shah, 2014].
Material Science Applications
In material science, the synthesis of poly(amide imide)s containing specific heterocyclic rings demonstrates the application of such compounds in developing new materials with desirable thermal and chemical properties. Faghihi and Hajibeygi (2004) provide insights into synthesizing these polymers and evaluating their properties, highlighting the relevance of heterocyclic compounds in advanced material science [Faghihi, Hajibeygi, 2004].
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-10-19(16(15)2)26-21(29)14-33-25-27-22-18-9-3-4-11-20(18)32-23(22)24(30)28(25)13-17-8-6-12-31-17/h3-5,7,9-11,17H,6,8,12-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLSRKIRNJNLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(S)-1-(2-Hydroxyethyl)-2-methylpropyl]carbamic acid tert-butyl ester](/img/structure/B2615658.png)
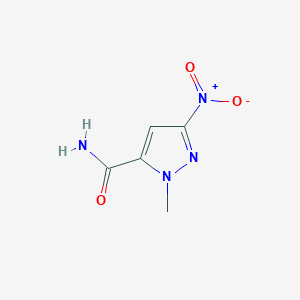
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2615661.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)
![(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid](/img/structure/B2615666.png)
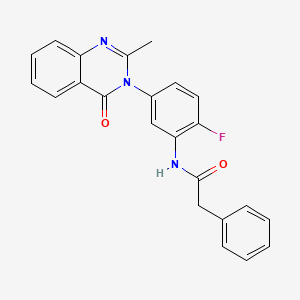
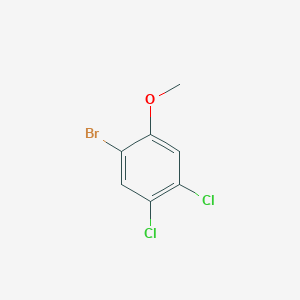

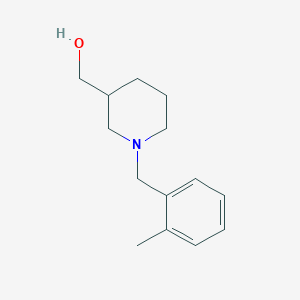
![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)
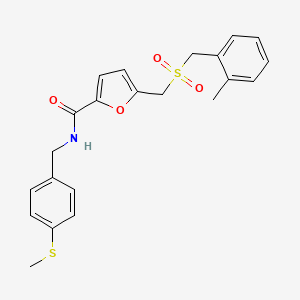
![methyl 4-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate](/img/structure/B2615679.png)
![3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2615680.png)
